2,6-difluoro(15N)benzamide
Description
2,6-Difluoro(15N)benzamide is a nitrogen-15 isotopologue of the benzamide class, characterized by fluorine substitutions at the 2- and 6-positions of the aromatic ring and a 15N-labeled amide group. This compound is part of a broader family of benzamide derivatives studied for their role as bacterial cell division inhibitors, specifically targeting the essential protein FtsZ. The benzamide core is critical for binding to the T7 loop of FtsZ via hydrogen bonds with conserved residues such as Val207 and Leu209 in Staphylococcus aureus . The 2,6-difluoro substitution enhances antibacterial activity by optimizing steric and electronic interactions with the hydrophobic interdomain cleft of FtsZ . While the 15N labeling facilitates isotopic tracing in mechanistic studies, the core pharmacophoric features (amide group, fluorine substitutions) remain central to its function.
Properties
CAS No. |
1173021-01-6 |
|---|---|
Molecular Formula |
C7H5F2NO |
Molecular Weight |
159.10 g/mol |
IUPAC Name |
2,6-difluoro(15N)benzamide |
InChI |
InChI=1S/C7H5F2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)/i7+1,10+1 |
InChI Key |
AVRQBXVUUXHRMY-ZCIFZXMMSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)[13C](=O)[15NH2])F |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-difluoro(15N)benzamide typically involves the fluorination of benzamide precursors. One common method includes the reaction of 2,6-difluorobenzoic acid with ammonia or an amine source containing the ^15N isotope. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms and the incorporation of the ^15N isotope.
Industrial Production Methods: Industrial production of 2,6-difluoro(15N)benzamide may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization and chromatography, are employed to obtain high-purity products.
Types of Reactions:
Oxidation: 2,6-Difluoro(15N)benzamide can undergo oxidation reactions, typically involving strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Nucleophiles (e.g., hydroxide, alkoxide), polar aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted benzamides, phenols.
Scientific Research Applications
2,6-Difluoro(15N)benzamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to act as a fluorinated probe.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 2,6-difluoro(15N)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The ^15N isotope can be used in nuclear magnetic resonance (NMR) studies to investigate the compound’s binding dynamics and conformational changes.
Comparison with Similar Compounds
Structural and Functional Analogues
2,6-Difluorononyloxybenzamide (DFNBA, I2)
- Structure: Features a 2,6-difluoro-substituted benzamide core with a nonyloxy chain at the 3-position.
- Activity : Exhibits potent antibacterial activity with MIC values of 0.125 µg/mL (Bacillus subtilis) and 0.5 µg/mL (S. aureus). The elongated alkyl chain enhances penetration into bacterial membranes .
- Key Difference: The hydrophobic nonyloxy tail improves activity compared to shorter chains but may reduce solubility.
MST Compounds (1–5)
- Structure : 2,6-Difluorobenzamide derivatives with hydrophobic side chains (e.g., benzyl, alkyl halides).
- Activity: Active against S. aureus and B. The hydrophobic modifications aim to optimize interactions with FtsZ’s hydrophobic pocket .
- Key Difference : Structural diversity in the side chain highlights the flexibility of the benzamide scaffold for SAR optimization.
Alda-1 (N-(1,3-Benzodioxol-5-ylmethyl)-2,6-Dichlorobenzamide)
- Structure : Substitutes fluorine with chlorine at the 2,6-positions and adds a benzodioxolylmethyl group.
- Activity: Activates ALDH2 enzyme, reducing cardiac infarct size by 60% in vivo. Demonstrates that halogen substitutions (Cl vs. F) redirect activity to non-antibacterial targets .
- Key Difference : Chlorine’s larger atomic radius and electron-withdrawing effects alter target specificity.
Teflubenzuron
- Structure : A urea derivative with 2,6-difluorobenzamide and 3,5-dichloro-2,4-difluorophenyl groups.
- Activity : Used as an insecticide, targeting chitin synthesis in pests. Highlights benzamide’s versatility beyond antimicrobial applications .
- Key Difference : Urea linkage and additional halogenations expand functionality for pesticide use.
Compounds 28 and 37
- Structure: 2,6-Difluorobenzamide warhead with an n-nonylamino tail.
- Activity : MIC = 1 µg/mL against Staphylococci, comparable to β-lactam controls. The hydrophobic tail is critical for disrupting membrane integrity .
- Key Difference : Combines benzamide’s FtsZ inhibition with membrane-targeting properties.
4-Ethoxy-2,3-Difluoro Benzamide (4EDFB)
- Structure : Ethoxy group at the 4-position and fluorine at 2,3-positions.
- Activity : Studied via DFT for molecular geometry; positional fluorine differences may reduce FtsZ affinity compared to 2,6-difluoro analogues .
- Key Difference : Substitution pattern alters electronic properties and binding interactions.
Comparative Data Table
Key Research Findings
Substituent Effects: The 2,6-difluoro pattern maximizes FtsZ binding via hydrogen bonding and hydrophobic interactions . Chlorine substitutions (e.g., Alda-1) shift activity to non-bacterial targets, emphasizing halogen-dependent target specificity .
Hydrophobic Modifications: Elongated alkyl chains (e.g., DFNBA’s nonyloxy) enhance antibacterial potency but may compromise solubility . Hydrophobic tails (e.g., n-nonylamino in Compounds 28/37) synergize with benzamide’s FtsZ inhibition for anti-MRSA activity .
Structural Versatility :
- Benzamide derivatives span antibiotics (DFNBA), pesticides (teflubenzuron), and enzyme activators (Alda-1), demonstrating scaffold adaptability .
Isotopic Labeling :
- The 15N label in 2,6-difluoro(15N)benzamide aids in pharmacokinetic and mechanistic studies without altering core activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
